Cas no 404897-88-7 (Benzenecarbothioamide, 4-(aminomethyl)-)

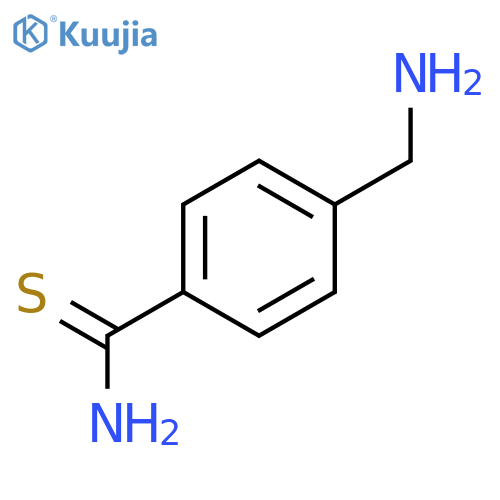

404897-88-7 structure

商品名:Benzenecarbothioamide, 4-(aminomethyl)-

Benzenecarbothioamide, 4-(aminomethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzenecarbothioamide, 4-(aminomethyl)-

- EN300-4293761

- 4-(aminomethyl)benzene-1-carbothioamide

- CS-0355726

- 4-(aminomethyl)benzenecarbothioamide

- 4-(aminomethyl)benzothioamide

- AKOS014311844

- 404897-88-7

-

- インチ: InChI=1S/C8H10N2S/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H2,10,11)

- InChIKey: VDIXSUQWSAHKST-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 166.05646950Da

- どういたいしつりょう: 166.05646950Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 139

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 84.1Ų

Benzenecarbothioamide, 4-(aminomethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4293761-0.25g |

4-(aminomethyl)benzene-1-carbothioamide |

404897-88-7 | 0.25g |

$906.0 | 2023-05-25 | ||

| Enamine | EN300-4293761-2.5g |

4-(aminomethyl)benzene-1-carbothioamide |

404897-88-7 | 2.5g |

$1931.0 | 2023-05-25 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426396-50mg |

4-(Aminomethyl)benzothioamide |

404897-88-7 | 98% | 50mg |

¥23889.00 | 2024-05-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426396-1g |

4-(Aminomethyl)benzothioamide |

404897-88-7 | 98% | 1g |

¥28445.00 | 2024-05-14 | |

| Enamine | EN300-4293761-0.05g |

4-(aminomethyl)benzene-1-carbothioamide |

404897-88-7 | 0.05g |

$827.0 | 2023-05-25 | ||

| Enamine | EN300-4293761-10.0g |

4-(aminomethyl)benzene-1-carbothioamide |

404897-88-7 | 10g |

$4236.0 | 2023-05-25 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426396-250mg |

4-(Aminomethyl)benzothioamide |

404897-88-7 | 98% | 250mg |

¥28026.00 | 2024-05-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426396-100mg |

4-(Aminomethyl)benzothioamide |

404897-88-7 | 98% | 100mg |

¥23231.00 | 2024-05-14 | |

| Enamine | EN300-4293761-0.1g |

4-(aminomethyl)benzene-1-carbothioamide |

404897-88-7 | 0.1g |

$867.0 | 2023-05-25 | ||

| Enamine | EN300-4293761-1.0g |

4-(aminomethyl)benzene-1-carbothioamide |

404897-88-7 | 1g |

$986.0 | 2023-05-25 |

Benzenecarbothioamide, 4-(aminomethyl)- 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

404897-88-7 (Benzenecarbothioamide, 4-(aminomethyl)-) 関連製品

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬